molecular formula C23H51N2O5P B10786780 Lyso-dihydrosphingomyelin

Lyso-dihydrosphingomyelin

Cat. No.: B10786780
M. Wt: 466.6 g/mol
InChI Key: GSEOJHIBPQRSNH-XZOQPEGZSA-N
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Description

Sphinganine-1-phosphocholine (SA1PC) is a sphingolipid characterized by a sphinganine backbone (d18:0) linked to a phosphocholine head group and an acyl chain. Its systematic name is N-(15Z-tetracosenoyl)-sphinganine-1-phosphocholine (LM ID: LMSP03010023), with the molecular formula C₄₇H₉₅N₂O₆P and an exact mass of 814.692776 Da . SA1PC is classified as a sphingomyelin (SM), specifically SM(d18:0/24:1(15Z)), and plays roles in membrane structure, signaling, and disease pathophysiology. It is elevated in conditions like cystic fibrosis (CF) and primary open-angle glaucoma (POAG) .

Properties

Molecular Formula

C23H51N2O5P

Molecular Weight

466.6 g/mol

IUPAC Name

[(2S,3R)-2-amino-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3/t22-,23+/m0/s1

InChI Key

GSEOJHIBPQRSNH-XZOQPEGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphinganine-1-phosphocholine can be synthesized through the phosphorylation of sphinganine. This process involves the use of sphingosine kinases, which catalyze the transfer of a phosphate group to sphinganine, forming sphinganine-1-phosphate. Subsequently, the phosphocholine group is attached to the sphinganine-1-phosphate to form sphinganine-1-phosphocholine .

Industrial Production Methods: Industrial production of sphinganine-1-phosphocholine typically involves large-scale enzymatic reactions using sphingosine kinases. These reactions are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Sphinganine-1-phosphocholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sphinganine-1-phosphocholine can produce sphinganine-1-phosphocholine oxide, while reduction can yield sphinganine-1-phosphocholine alcohol .

Scientific Research Applications

Sphinganine-1-phosphocholine has a wide range of scientific research applications, including:

Mechanism of Action

Sphinganine-1-phosphocholine exerts its effects through several molecular targets and pathways. It acts as a signaling molecule, regulating cell survival, differentiation, and migration. The compound interacts with specific receptors on the cell surface, triggering intracellular signaling cascades that influence various cellular functions. These pathways include the activation of protein kinases and the modulation of gene expression .

Comparison with Similar Compounds

Structural Comparisons

Sphingomyelin Variants

SA1PC differs from other sphingomyelins in acyl chain length, saturation, and backbone structure:

Compound Backbone Acyl Chain Head Group Key Features
SA1PC (SM(d18:0/24:1)) Sphinganine (d18:0) 24:1(15Z)-tetracosenoyl Phosphocholine Elevated in CF and POAG; associated with altered choline metabolism
C18-SM (SM(d18:0/18:0)) Sphinganine (d18:0) 18:0-octadecanoyl Phosphocholine Shorter acyl chain; role in membrane rigidity
SM(d18:1/24:1(15Z)) Sphingosine (d18:1) 24:1(15Z)-tetracosenoyl Phosphocholine Unsaturated backbone; involved in apoptosis and inflammation
Phosphatidylcholine (PC)

PC is a glycerophospholipid with a glycerol backbone, two acyl chains, and a phosphocholine head group. Unlike SA1PC, PC lacks a sphingoid base and is synthesized via the CDP-choline pathway. Reduced PC levels correlate with liver dysfunction and oxidative stress in CF .

Feature SA1PC Phosphatidylcholine (PC)
Backbone Sphinganine Glycerol
Acyl Chains 1 (N-linked) 2 (sn-1 and sn-2 positions)
Metabolic Pathway Sphingolipid synthesis CDP-choline pathway
Disease Association CF, POAG CF, liver disease

Functional and Metabolic Comparisons

Sphingosine-1-Phosphate (S1P)

S1P shares a sphingoid backbone with SA1PC but lacks the choline group and contains a phosphate at position 1. It is a potent signaling molecule regulating immune cell trafficking and endothelial barrier function. SA1PC can be oxidized to S1P, linking their metabolic pathways .

Lysophosphatidylcholine (LysoPC)

LysoPC is a glycerophospholipid with one acyl chain and a phosphocholine head group. Unlike SA1PC, it is derived from PC hydrolysis and acts as a pro-inflammatory mediator. Both compounds are elevated in metabolic disorders, but LysoPC lacks sphingoid-base signaling complexity .

Ceramide-1-Phosphate (CerP)

CerP contains a ceramide backbone (sphingosine + fatty acid) with a phosphate group. While SA1PC has a phosphocholine head, CerP’s phosphate group directly influences cell proliferation and inflammation. Both lipids are implicated in respiratory diseases .

Disease-Specific Roles

  • Cystic Fibrosis (CF): SA1PC is significantly increased in CF plasma, contrasting with reduced PC levels. This suggests a compensatory mechanism in choline-deficient environments .
  • Primary Open-Angle Glaucoma (POAG): SA1PC is elevated in POAG patients, whereas complex sphingolipids like MIPC are decreased .
  • Major Depressive Disorder (MDD): SA1PC derivatives (e.g., SM(d18:0/22:1)) are upregulated, highlighting sphingolipid dysregulation in neuropsychiatric conditions .

Analytical Detection and Challenges

SA1PC is identified via mass spectrometry (e.g., m/z 489.3 as [M+Na]+) but requires MSⁿ confirmation due to structural similarities with other lipids .

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